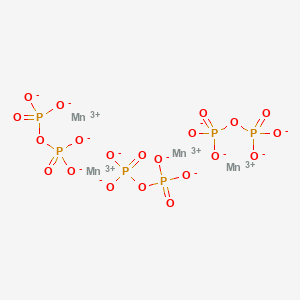![molecular formula C13H18 B14505840 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene CAS No. 64738-80-3](/img/structure/B14505840.png)
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8-Trimethylbicyclo[332]deca-2,7,9-triene is a bicyclic hydrocarbon with a unique structure characterized by three methyl groups attached to a bicyclo[332]deca-2,7,9-triene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives or other functionalized compounds.
Aplicaciones Científicas De Investigación
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the behavior of bicyclic hydrocarbons.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and eliciting various effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene
- Tricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 7-Azabicyclo[4.2.2]deca-2,4,9-triene
Uniqueness
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene is unique due to the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar bicyclic compounds and can lead to different chemical and biological properties.
Propiedades
Número CAS |
64738-80-3 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2,5,8-trimethylbicyclo[3.3.2]deca-2,7,9-triene |
InChI |
InChI=1S/C13H18/c1-10-4-7-13(3)8-5-11(2)12(10)6-9-13/h4-6,9,12H,7-8H2,1-3H3 |
Clave InChI |
UZARFXBPXGBXDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2(CC=C(C1C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


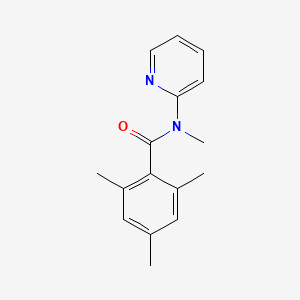
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
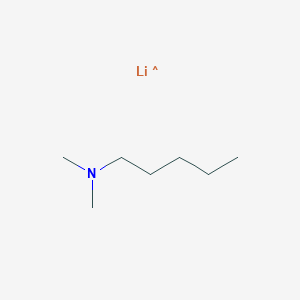
![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
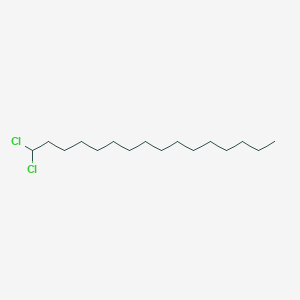
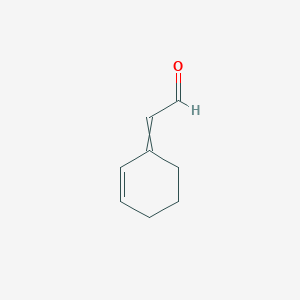
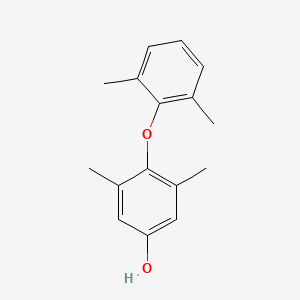
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)

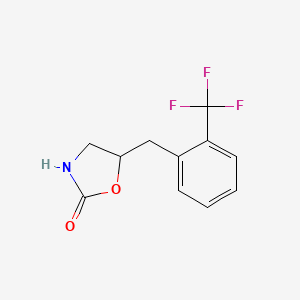

![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
